molecular formula C22H18N2O2 B5586423 3,4-dimethoxybenzaldehyde 9H-fluoren-9-ylidenehydrazone

3,4-dimethoxybenzaldehyde 9H-fluoren-9-ylidenehydrazone

Cat. No. B5586423
M. Wt: 342.4 g/mol
InChI Key: PKYBRJZWVUWFCJ-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound 3,4-dimethoxybenzaldehyde 9H-fluoren-9-ylidenehydrazone belongs to a class of compounds that are structurally related to ortho-dimethoxy derivatives of benzene. These compounds are known for their distinctive molecular structures and properties which are influenced by their ortho-dimethoxy groups.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions between aldehydes and hydrazines. For instance, compounds similar to the one can be synthesized through reactions involving 3,4-dimethoxybenzaldehyde and various hydrazine derivatives in suitable solvents, leading to hydrazone formation (Luong Truong Minh & Hoa Nguyen Thi My, 2021).

Molecular Structure Analysis

The molecular structure of 3,4-dimethoxybenzaldehyde hydrazone derivatives is characterized by the Angular Group Induced Bond Alternation (AGIBA) phenomenon, where ortho-dimethoxy groups cause significant changes in ring geometry. This alteration is consistent with molecular geometries derived from both experimental and computational methods (T. Krygowski et al., 1998).

Chemical Reactions and Properties

The chemical properties of hydrazone compounds, such as the one being discussed, include their ability to form complexes with metals, which can be characterized by various spectroscopic methods. These properties are influenced by the electronic and structural characteristics of the hydrazone moiety (Athraa H. Mekkey et al., 2020).

Physical Properties Analysis

The physical properties of these compounds can be deduced from their crystalline structures and intermolecular interactions, such as hydrogen bonding and ring geometries, which are significantly influenced by the presence of ortho-dimethoxy groups (M. A. Peralta et al., 2007).

Chemical Properties Analysis

Hydrazone compounds derived from 3,4-dimethoxybenzaldehyde exhibit a variety of chemical behaviors, including the formation of supramolecular structures and the ability to engage in hydrogen bonding. These properties are crucial for their reactivity and potential applications in various chemical reactions (C. Glidewell et al., 2004).

Safety and Hazards

3,4-Dimethoxybenzaldehyde is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

(E)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]fluoren-9-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-25-20-12-11-15(13-21(20)26-2)14-23-24-22-18-9-5-3-7-16(18)17-8-4-6-10-19(17)22/h3-14H,1-2H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYBRJZWVUWFCJ-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.